N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
N1-Cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a cyclopropyl group at the N1 position and a (1-methylpiperidin-4-yl)methyl substituent at the N2 position. Oxalamides are known for their strong hydrogen-bonding capabilities due to the dual amide functionalities, which influence their physicochemical properties and applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N'-cyclopropyl-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-15-6-4-9(5-7-15)8-13-11(16)12(17)14-10-2-3-10/h9-10H,2-8H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNTXXHQPHHAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form the intermediate cyclopropyl oxalyl chloride. This intermediate is then reacted with 1-methylpiperidin-4-yl)methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Physicochemical Properties
Hydrogen Bonding :
- Oxalamides form strong intermolecular hydrogen bonds between the amide N–H and C=O groups, as confirmed by FT-IR spectra (amide I bands ~1650 cm⁻¹, N–H stretches ~3296 cm⁻¹) .
- Substituents like cyclopropyl or piperidine minimally disrupt hydrogen bonding, as alkyl groups have negligible electronic effects on the oxalamide motif .
Solubility and Basicity: The 4-methoxyphenethyl group in compound 58 enhances lipophilicity, whereas the piperidine in the target compound introduces basicity (pKa ~8–10), improving water solubility at physiological pH . Hydroxyphenethyl derivatives (e.g., compound 114) may exhibit pH-dependent solubility due to the phenolic –OH group .
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